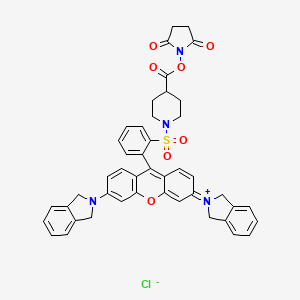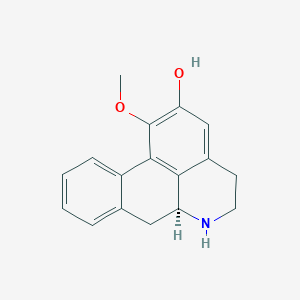
(+)-Asimilobine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Asimilobine is a natural product found in Fissistigma oldhamii, Liriodendron tulipifera, and other organisms with data available.
科学的研究の応用
Dopamine Biosynthesis and Cytotoxicity
Asimilobine, an aporphine isoquinoline alkaloid, has been studied for its effects on dopamine biosynthesis and l-DOPA-induced cytotoxicity in PC12 cells. It significantly inhibits intracellular dopamine levels and reduces tyrosine hydroxylase (TH) and aromatic l-amino acid decarboxylase (AADC) activities. This compound also decreases TH mRNA levels and intracellular cyclic AMP levels. Interestingly, non-cytotoxic concentrations of asimilobine enhance l-DOPA-induced cell death, suggesting potential implications in dopamine-related studies and therapies (Jin, Lee, Kim, Ryu, Lim, Hwang, Lee, & Lee, 2008).
Antimicrobial and Antioxidant Activities
Asimilobine has shown notable antioxidant and antimicrobial activities. It was identified as the most active alkaloid in oxygen radical absorbance capacity (ORAC) tests among aporphinoids isolated from Annona salzmannii A. DC. (Annonaceae). This suggests its potential use in developing antioxidant and antimicrobial agents (Costa, da Cruz, de Lourenço, de Souza Moraes, Nogueira, & Salvador, 2013).
Anti-Infective and Anticancer Properties
The anti-infective and anticancer properties of asimilobine are highlighted in its use against Plasmodium falciparum, responsible for malaria, and in cytotoxicity against various cancer cell lines. This underscores the potential of asimilobine and related alkaloids in developing novel anti-infective and anticancer drugs (Nugraha, Damayanti, Wangchuk, & Keller, 2019).
Neurological Research
Asimilobine has been identified to have effects on neurite outgrowth in PC-12 cells, which could be crucial in neurological research, particularly in understanding and treating conditions like Alzheimer’s disease. Its blood-brain barrier (BBB) permeability makes it a promising candidate for further research in neurodegenerative diseases (Yano, Nakashima, Oda, Nakamura, & Matsuda, 2019).
Antimicrobial Glycoalkaloids
Research on glycoalkaloids from tubers of Stephania succifera, which includes N-formyl-asimilobine, sheds light on their antimicrobial properties. This finding adds to the potential of asimilobine in antimicrobial applications (Zeng, Wei, Dong, Cai, Yang, Zhong, Mei, & Dai, 2017).
Antimicrobial Activity Against Streptococcus Mutans
Asimilobine has demonstrated significant activity against Streptococcus mutans, a bacteria responsible for dental caries. This indicates its potential use in dental care and infection control (Lall, Kishore, Bodiba, More, Tshikalange, Kikuchi, & Oshima, 2017).
特性
製品名 |
(+)-Asimilobine |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
(6aS)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol |
InChI |
InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m0/s1 |
InChIキー |
NBDNEUOVIJYCGZ-ZDUSSCGKSA-N |
異性体SMILES |
COC1=C(C=C2CCN[C@@H]3C2=C1C4=CC=CC=C4C3)O |
SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |
正規SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |
同義語 |
asimilobine asimilobine hydrochloride, (R-isomer) asimilobine perchlorate, (R)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)
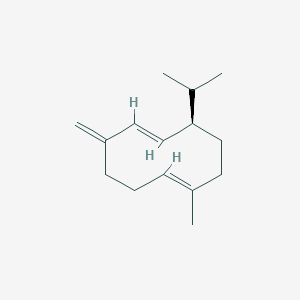


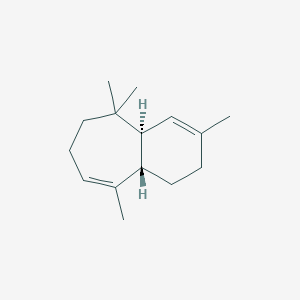


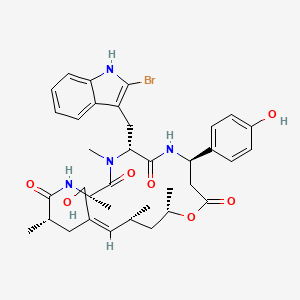

![(7R,13S)-6-[(2S)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1262749.png)
![3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate](/img/structure/B1262751.png)
![UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1262753.png)
![2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol](/img/structure/B1262755.png)
